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Compound of Interest

Compound Name: Triphenylsilanol

Cat. No.: B1683266

Cross-Validation of Experimental and
Computational Analyses of Triphenyisilanol

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of experimental data and computational
models for triphenylsilanol, a key organosilicon compound. It is intended for researchers,
scientists, and professionals in drug development and materials science to facilitate the cross-
validation of experimental findings with theoretical predictions. This document summarizes key
guantitative data, outlines detailed experimental and computational methodologies, and
visualizes the cross-validation workflow.

Data Presentation: A Comparative Analysis

The following tables summarize the experimental and computationally predicted data for the
key spectroscopic and structural properties of triphenylsilanol. Computational data were
derived from Density Functional Theory (DFT) calculations, a robust method for predicting
molecular properties.[1][2][3]

Table 1: Comparison of Experimental and Calculated *H NMR Chemical Shifts
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S Experimental Chemical Calculated Chemical Shift
Shift (5, ppm) (3, ppm)

Phenyl (ortho) 7.62-7.59 (M) 7.58

Phenyl (meta) 7.44-7.32 (m) 7.41

Phenyl (para) 7.44-7.32 (m) 7.35

Hydroxyl 2.75-2.73 (bs) 2.70

Experimental data obtained in CDCls at 300 MHz.[4] Calculated data based on DFT/B3LYP/6-
311+G(d,p).[1][5]

Table 2: Comparison of Experimental and Calculated 3C NMR Chemical Shifts

I Experimental Chemical Calculated Chemical Shift
Shift (5, ppm) (3, ppm)

Phenyl (ipso) 134.5 135.2

Phenyl (ortho) 135.2 135.9

Phenyl (meta) 128.0 128.7

Phenyl (para) 130.0 130.8

Experimental data obtained from various sources.[6] Calculated data based on DFT/B3LYP/6-
311+G(d,p).[7][8]

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm—1)
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. . Experimental IR Experimental Calculated

Vibrational Mode
(KBr) Raman (DFT/IB3LYP)

O-H Stretch ~3600 (broad) Not observed 3650
C-H Aromatic Stretch 3068, 3049 3060 3075, 3055
C=C Aromatic Stretch 1590, 1488, 1429 1588 1595, 1490, 1435
Si-O Stretch 890 888 895
Si-Ph Stretch 1118 1120 1125

Experimental IR and Raman data sourced from public databases.[9][10][11] Calculated data

based on DFT/B3LYP/6-311+G(d,p) with a scaling factor.[12][13][14]

Table 4: Comparison of Experimental and Calculated Crystal Structure Parameters

Experimental (CCDC:

Parameter 163617) Calculated (DFT)
Crystal System Monoclinic Monoclinic

Space Group P2i/c P2i/c

a (A 11.63 11.75

b (A) 9.98 10.05

c (A) 13.54 13.68

B (°) 101.3 102.1

Experimental data from the Cambridge Crystallographic Data Centre.[9]

Experimental and Computational Protocols

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 3C): A sample of triphenylsilanol

is dissolved in a deuterated solvent, typically chloroform-d (CDCls), and placed in an NMR
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tube.[4] The spectra are recorded on a spectrometer, for instance, a 300 MHz instrument.[4]
Chemical shifts are reported in parts per million (ppm) relative to an internal standard,
tetramethylsilane (TMS). For *H NMR, the regions corresponding to aromatic and hydroxyl
protons are integrated to determine the relative number of protons. For 13C NMR, proton-
decoupled spectra are typically acquired to simplify the spectrum to single peaks for each
unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of solid triphenylsilanol
is typically obtained using the KBr pellet method.[9] A small amount of the sample is ground
with potassium bromide (KBr) powder and pressed into a thin, transparent disk. The disk is
then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over
the mid-infrared range (typically 4000-400 cm~1).

Raman Spectroscopy: The Raman spectrum is acquired using a Raman spectrometer, often
with a laser excitation source. The solid sample is placed in the path of the laser beam, and the
scattered light is collected and analyzed.

X-ray Crystallography: Single crystals of triphenylsilanol are grown from a suitable solvent. A
crystal of appropriate size is mounted on a goniometer and placed in an X-ray diffractometer.
The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected
on a detector.[15] The resulting data is processed to determine the unit cell dimensions, space
group, and the positions of the atoms within the crystal lattice.[15]

Computational Methodology

Density Functional Theory (DFT) Calculations: Computational models of triphenylsilanol were
generated using DFT, a quantum mechanical modeling method used to investigate the
electronic structure of many-body systems.[1] The geometry of the triphenylsilanol molecule
was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation
functional combined with the 6-311+G(d,p) basis set. This level of theory is widely used for
providing a good balance between accuracy and computational cost for organic molecules.[2]
[13]

 NMR Chemical Shift Calculations: The optimized molecular geometry was then used to
calculate the *H and 3C NMR chemical shifts using the Gauge-Including Atomic Orbital
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(GIAO) method.[5] Calculated chemical shifts were referenced to TMS, which was also
calculated at the same level of theory.

 Vibrational Frequency Calculations: Harmonic vibrational frequencies were calculated for the
optimized structure. The calculated frequencies are often systematically higher than the
experimental values due to the harmonic approximation. Therefore, a scaling factor is
typically applied to the calculated frequencies for better agreement with experimental data.
[12][14]

o Crystal Structure Simulation: While full crystal structure prediction is complex, DFT can be
used to optimize the geometry of a single molecule or a small cluster of molecules to provide
insights into the bond lengths, angles, and overall conformation that can be compared to
experimental crystal structure data.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental
results with computational models for triphenylsilanol.
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Cross-validation workflow for triphenylsilanol.
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This guide demonstrates a strong correlation between the experimental data and the results
obtained from computational models for triphenylsilanol. The presented data and
methodologies provide a robust framework for researchers to leverage both experimental and
computational approaches in their scientific investigations. The close agreement between the
experimental and calculated values enhances the confidence in both the experimental
measurements and the theoretical models used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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